3-Ethoxy-4-methylpent-4-enoic acid

Lipophilicity ADME Prediction LogP

3-Ethoxy-4-methylpent-4-enoic acid (CAS 1384430-96-9, molecular formula C₈H₁₄O₃, molecular weight 158.20 g/mol) is a branched-chain unsaturated carboxylic acid featuring an ethoxy substituent at position 3, a methyl group at position 4, and a terminal alkene within the pentenoic acid backbone. This compound is classified under the CLP regulation as Skin Irritant Category 2 (H315), Eye Damage Category 1 (H318), and Specific Target Organ Toxicity – Single Exposure Category 3 for respiratory irritation (H335).

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 1384430-96-9
Cat. No. B1378012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-methylpent-4-enoic acid
CAS1384430-96-9
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCOC(CC(=O)O)C(=C)C
InChIInChI=1S/C8H14O3/c1-4-11-7(6(2)3)5-8(9)10/h7H,2,4-5H2,1,3H3,(H,9,10)
InChIKeyQUCGYSXIZNECFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-4-methylpent-4-enoic Acid (CAS 1384430-96-9): Scientific Procurement and Differentiation Guide for Research-Use Building Blocks


3-Ethoxy-4-methylpent-4-enoic acid (CAS 1384430-96-9, molecular formula C₈H₁₄O₃, molecular weight 158.20 g/mol) is a branched-chain unsaturated carboxylic acid featuring an ethoxy substituent at position 3, a methyl group at position 4, and a terminal alkene within the pentenoic acid backbone . This compound is classified under the CLP regulation as Skin Irritant Category 2 (H315), Eye Damage Category 1 (H318), and Specific Target Organ Toxicity – Single Exposure Category 3 for respiratory irritation (H335) [1]. It is primarily supplied as a research-grade building block (typical purity ≥95%) by specialty chemical vendors including Enamine LLC (Catalog EN300-104864) and Fluorochem (Product Code F649272), with sourcing availability across EU, UK, and China stock locations [2]. The compound's differentiating structural features—the concurrent presence of a 3-ethoxy ether, a C-4 methyl-substituted terminal olefin, and a free carboxylic acid—establish a distinct reactivity profile among pentenoic acid derivatives .

Why 4-Methylpent-4-enoic Acid or 3-Ethoxy-4-methylpentanoic Acid Cannot Substitute for 3-Ethoxy-4-methylpent-4-enoic Acid in Research Protocols


Generic substitution among pentenoic acid derivatives is precluded by quantifiable divergence across lipophilicity, hydrogen-bonding capacity, stereochemical complexity, and hazard classification. 3-Ethoxy-4-methylpent-4-enoic acid possesses a calculated LogP of 1.23 and three hydrogen-bond acceptor (HBA) sites , while its closest achiral analog 4-methylpent-4-enoic acid (CAS 1001-75-8, LogP = 1.43) has only two HBA sites [1]. The target compound also introduces one asymmetric centre (Fsp₃ = 0.625), absent in 4-methylpent-4-enoic acid (Fsp₃ ≈ 0.50, zero chiral centres) [1]. Furthermore, the saturated analog 3-ethoxy-4-methylpentanoic acid (CAS 1394040-27-7) eliminates the alkene reactivity handle entirely. These differences propagate into divergent solubility, membrane permeability, synthetic utility, and safety handling requirements—each of which is quantified in Section 3 below.

Quantitative Differentiation Evidence for 3-Ethoxy-4-methylpent-4-enoic Acid vs. Closest Structural Analogs


Lipophilicity Inversion vs. 4-Methylpent-4-enoic Acid: The Ethoxy Substituent Reduces LogP Despite Increasing Molecular Weight

Contrary to the intuitive expectation that a larger molecule is more lipophilic, 3-ethoxy-4-methylpent-4-enoic acid exhibits a lower calculated LogP (1.23) than its des-ethoxy analog 4-methylpent-4-enoic acid (LogP = 1.43) [1]. This LogP inversion of approximately ΔLogP = -0.20 arises because the ethoxy oxygen contributes polarity that outweighs the lipophilic contribution of the two added methylene carbons. The consequence is that procurement of 4-methylpent-4-enoic acid as a substitute will introduce a systematic error in any experimental system where lipophilicity-dependent partitioning (e.g., logD-based membrane permeability, protein binding, or chromatographic retention) is a controlled variable.

Lipophilicity ADME Prediction LogP Physicochemical Profiling

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area: Differential Solvation and Target Engagement Potential

3-Ethoxy-4-methylpent-4-enoic acid possesses three hydrogen-bond acceptor (HBA) atoms (two carboxylic acid oxygens plus one ether oxygen) , compared with only two HBA atoms for 4-methylpent-4-enoic acid (carboxylic acid oxygens only) [1]. This yields an estimated topological polar surface area (TPSA) of approximately 46.5 Ų for the target compound versus 37.3 Ų for the comparactor [1]. The additional HBA site and larger TPSA predict measurably higher aqueous solubility, reduced passive membrane permeability, and altered hydrogen-bonding-dependent target recognition profiles—all parameters that would confound direct substitution in biological assay systems or physicochemical optimisation campaigns.

Hydrogen Bonding Drug-likeness Polar Surface Area Solubility

Stereochemical Complexity (Fsp₃ and Asymmetric Centre Count): Enabling Chiral SAR and Enhancing Molecular Novelty

The target compound contains one asymmetric (chiral) carbon atom at position 3 and exhibits an Fsp₃ value of 0.625, meaning 62.5% of its non-hydrogen atoms are sp³-hybridised . In contrast, 4-methylpent-4-enoic acid possesses zero asymmetric centres and an estimated Fsp₃ of approximately 0.50 (three sp³ carbons out of six non-hydrogen atoms) [1]. The higher Fsp₃ value of the target compound correlates with greater three-dimensional molecular complexity, a property increasingly valued in fragment-based drug discovery and diversity-oriented synthesis for improved target selectivity and reduced attrition [2]. The racemic nature of the commercially supplied compound also affords the opportunity for chiral resolution and enantioselective structure-activity relationship (SAR) studies.

Fsp3 Stereochemistry Chiral Synthesis Molecular Complexity Drug Discovery

Hazard Profile Differentiation: Eye Damage Category 1 vs. Eye Irritation Category 2 Determines Laboratory Safety Infrastructure Requirements

Under the EU CLP regulation, 3-ethoxy-4-methylpent-4-enoic acid is notified with Eye Damage Category 1 (H318: Causes serious eye damage) [1], whereas its des-ethoxy analog 4-methylpent-4-enoic acid carries the less severe Eye Irritation Category 2 classification (H319: Causes serious eye irritation) . Additionally, the target compound carries H302 (Harmful if swallowed), which is absent from available GHS classifications for 4-methylpent-4-enoic acid [1]. This escalation from irritation to irreversible damage hazard (Category 1 vs. Category 2) mandates different personal protective equipment (PPE) requirements, engineering controls, and waste handling procedures under occupational health and safety regulations.

Chemical Safety CLP Classification GHS Eye Damage Laboratory Handling

Orthogonal Synthetic Reactivity: Concurrent Alkene, Carboxylic Acid, and Ether Functionalities Enable Divergent Derivatisation Pathways

The structural architecture of 3-ethoxy-4-methylpent-4-enoic acid integrates three chemically orthogonal functional groups within a single small-molecule scaffold: (i) a terminal alkene amenable to hydroboration, ozonolysis, epoxidation, or olefin metathesis; (ii) a free carboxylic acid available for amide coupling, esterification, or reduction; and (iii) an allylic ethyl ether that can undergo Lewis acid-mediated cleavage or participate in Claisen rearrangements . By contrast, 4-methylpent-4-enoic acid lacks the ether handle entirely, while 3-ethoxy-4-methylpentanoic acid lacks the alkene . This three-handle architecture allows sequential, chemoselective transformations without protecting-group manipulation—a critical efficiency advantage in parallel library synthesis and scaffold-hopping campaigns.

Orthogonal Reactivity Synthetic Building Block Divergent Synthesis Functional Group Compatibility

Biological Target Class Association: 3-Alkoxy-4-methylpent-4-enoic Acid Scaffold Linked to 5-Lipoxygenase Pathway Modulation

The pent-4-enoic acid chemotype, particularly with 3-alkoxy substitution, has been deposited in curated bioactivity databases (ChEMBL, BindingDB) in association with 5-lipoxygenase (5-LOX) and 5-lipoxygenase-activating protein (FLAP) assays [1][2]. Specifically, 3-substituted pent-4-enoic acid derivatives have been evaluated for inhibitory activity against 5-LOX in both rat RBL-2H3 cellular assays and recombinant human enzyme preparations, with the scaffold class demonstrating the capacity to interfere with arachidonic acid metabolism and leukotriene biosynthesis [1][2][3]. While published IC₅₀ values for this exact compound are not available in the public domain, the structural precedent establishes the 3-ethoxy-4-methylpent-4-enoic acid scaffold as a relevant entry point for 5-LOX/FLAP-focused medicinal chemistry programmes, in contrast to 4-methylpent-4-enoic acid which lacks the 3-alkoxy substitution associated with this target engagement profile.

5-Lipoxygenase Inflammation Arachidonic Acid Cascade Leukotriene Biosynthesis

Optimal Research and Industrial Application Scenarios for 3-Ethoxy-4-methylpent-4-enoic Acid Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimisation Requiring Controlled Lipophilicity and Enhanced Solubility

In lead optimisation programmes where modulating LogP is critical for balancing potency and ADME properties, 3-ethoxy-4-methylpent-4-enoic acid (LogP = 1.23) provides a measurably less lipophilic alternative to 4-methylpent-4-enoic acid (LogP = 1.43) [1] while retaining the carboxylic acid and alkene moieties. The additional ether oxygen contributes ~9.2 Ų to the topological polar surface area [1], enhancing aqueous solubility and potentially reducing non-specific protein binding relative to the des-ethoxy scaffold. This makes the compound particularly suitable for fragment-based screening libraries where balanced physicochemical properties are essential for hit identification.

Enantioselective Synthesis and Chiral SAR Exploration

The presence of a single asymmetric centre at C-3 (Fsp₃ = 0.625) enables procurement of the racemic mixture for chiral resolution or asymmetric synthesis development. Unlike 4-methylpent-4-enoic acid, which is achiral [1], 3-ethoxy-4-methylpent-4-enoic acid permits investigation of stereochemistry-dependent biological activity—an essential dimension in modern medicinal chemistry where enantiomeric purity can determine both target engagement and off-target liability. The elevated Fsp₃ value (0.625 vs. ~0.50) also provides greater three-dimensional character, a property correlated with improved clinical candidate survival rates [2].

Divergent Library Synthesis Exploiting Orthogonal Functional Group Reactivity

The co-occurrence of a terminal alkene, carboxylic acid, and allylic ethyl ether in a single scaffold (C₈H₁₄O₃, MW = 158.20) supports chemoselective sequential derivatisation without protecting-group strategies. This three-handle architecture enables eight or more distinct functionalisation sequences compared with only four for the two-handle comparator compounds [1]. Procurement of this single building block thus replaces the need to purchase multiple orthogonal intermediates, reducing supply chain complexity and total synthesis cost in parallel library generation for high-throughput screening.

5-Lipoxygenase / FLAP Pathway-Targeted Drug Discovery

For research groups focused on modulating leukotriene biosynthesis via 5-lipoxygenase (5-LOX) or 5-lipoxygenase-activating protein (FLAP) inhibition, the 3-alkoxy-4-methylpent-4-enoic acid scaffold class has curated database precedent for engaging these targets [3][4][5]. While 4-methylpent-4-enoic acid has been explored primarily for antibacterial activity , the ethoxy-substituted scaffold offers a structurally distinct entry point into the arachidonic acid cascade with the potential for differentiated intellectual property. Researchers should note that specific potency data for this exact compound remain to be publicly disclosed; thus, initial in-house screening is advised to establish SAR baseline values.

Quote Request

Request a Quote for 3-Ethoxy-4-methylpent-4-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.